molecular formula C8H13N3O2 B091886 3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione CAS No. 16252-63-4

3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione

Cat. No. B091886
CAS RN: 16252-63-4
M. Wt: 183.21 g/mol
InChI Key: WBQKKCPPKSUXTI-UHFFFAOYSA-N
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Description

The compound 3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione is a diazaspirodecanedione derivative that has been the subject of various studies due to its potential pharmacological properties. Research has focused on synthesizing various derivatives of this compound and evaluating their biological activities, such as anticonvulsant effects and muscarinic agonist properties .

Synthesis Analysis

The synthesis of 1,7-diazaspiro[4.5]decane-2,8-diones has been achieved through a stereoselective process starting from chiral N-tert-butanesulfinyl imines and ethyl 4-nitrobutanoate. This process involves the formation of β-nitroamine derivatives, which are then transformed into 5-(1-aminoalkyl)-2-pyrrolidones or 5-nitropiperidin-2-ones, depending on the selective removal of the sulfinyl group. The final products are accessed through a two-step process involving conjugative addition to ethyl acrylate and reduction of the nitro group .

Molecular Structure Analysis

The molecular structure of 3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione derivatives has been explored through X-ray crystallography in some cases. This analysis provides insights into the three-dimensional arrangement of atoms within the molecule, which is crucial for understanding the compound's reactivity and interaction with biological targets .

Chemical Reactions Analysis

The chemical reactivity of diazaspirodecanedione derivatives has been studied in the context of their potential as anticonvulsant agents. The introduction of various substituents, such as the 8-amino-3-[2-(4-fluorophenoxy)ethyl] group, has been shown to influence the compound's pharmacological activity. The presence of an amide bond in some derivatives has been associated with moderate protective effects against seizures induced by the maximal electroshock seizure (MES) test .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3-diazaspiro[4.5]decane-2,4-dione derivatives are influenced by their structural features. The electrochemical behavior of related compounds, such as 1-substituted-1,4-diazaspiro[5.5]undecane-3,5-diones, has been investigated in non-aqueous media, revealing that electrolytic oxidation and reduction can yield different products, such as N-(1-aminocyclohexanecarbonyl)oxamic acid and the corresponding alcohol, respectively . These findings suggest that the electrochemical properties of 3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione derivatives could also be of interest for further study.

Scientific Research Applications

  • Crystal Structure Analysis : The crystal structure of a related compound, incorporating 3-amino-1,3-diazaspiro[4.5]decane-2,4-dione, demonstrated the importance of hydrogen bonds and N—H⋯π interactions in molecular aggregation (Shivachev, Petrova, & Naydenova, 2006).

  • Anticonvulsant Activity : Derivatives of 3-amino-1,3-diazaspiro[4.5]decane-2,4-dione have been explored for their anticonvulsant properties. A study on novel derivatives showed significant protective effects against seizures, highlighting a potential application in treating epilepsy (Madaiah, Prashanth, Revanasiddappa, & Veeresh, 2012).

  • Synthetic Methodology : Research has also focused on developing efficient synthetic routes for related compounds, which is crucial for pharmaceutical applications. For instance, a short synthesis method for dihydroxyspirohydantoins, starting from 1,5-dialdehydes, was described (González et al., 1992).

  • Pharmacological Interest : The compound's derivatives have been synthesized for their relevance in pharmacology. A study described a cost-effective synthesis method for N-1 monosubstituted spiro carbocyclic imidazolidine-2,4-diones, which are of pharmacological interest (Pardali et al., 2021).

  • Hydrogen Bonding and Molecular Structure : Investigations into the crystal structures of amino-cycloalkanespiro-5-hydantoins have provided insights into molecular aggregation via hydrogen bonding, contributing to the understanding of these compounds' physical and chemical properties (Todorov, Petrova, Naydenova, & Shivachev, 2009).

  • Muscarinic Receptor Binding : Research into central cholinergic agents has explored the synthesis of diazaspiro[4.5]decane diones as muscarinic agonists, which are important in treating conditions like Alzheimer's disease (Ishihara, Yukimasa, Miyamoto, & Goto, 1992).

properties

IUPAC Name

3-amino-1,3-diazaspiro[4.5]decane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2/c9-11-6(12)8(10-7(11)13)4-2-1-3-5-8/h1-5,9H2,(H,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBQKKCPPKSUXTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)C(=O)N(C(=O)N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10368668
Record name 3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10368668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione

CAS RN

16252-63-4
Record name 3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10368668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-amino-1,3-diazaspiro[4.5]decane-2,4-dione
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
B Shivachev, R Petrova, E Naydenova - … Crystallographica Section E …, 2006 - scripts.iucr.org
In the crystal structure of the title compound [systematic name: 3-amino-1,3-diazaspiro[4.5]decane-2,4-dione–phenylboronic acid (1/1)], C8H13N3O2·C6H7BO2, molecules are held …
Number of citations: 4 scripts.iucr.org
M Marinov, CAPI Nikolova, I Kostova, N Stoyanov - conf.uni-ruse.bg
This article describes the synthesis of 6-nitro-and 6-amino-derivatives of 2-(2, 4-dioxo-1, 3-diazaspiro [4.5] decan-3-yl)-1H-benzo [de] isoquinoline-1, 3 (2H)-dione. The structures of the …
Number of citations: 0 conf.uni-ruse.bg
MN Marinov, DH Ganchev, RY Prodanova - researchgate.net
This article is presenting a study on the toxic effects of various synthetic organic compounds (spirohydantoins and their derivatives) towards Vaucheria litorea. In addition, a comparative …
Number of citations: 0 www.researchgate.net
B Shivachev, R Petrova, E Naydenova - … Crystallographica Section C …, 2005 - scripts.iucr.org
The title compound [systematic name: 1′-aminocyclohexanespiro-4′-imidazole-2′,5′(3′H,4′H)-dione], C8H13N3O2, has been synthesized and was found to crystallize in two …
Number of citations: 10 scripts.iucr.org
MN Marinov, ED Naydenova… - Bulgarian …, 2017 - … LIBRARY 7 NOEMVRI NO 1, SOFIA …
Number of citations: 1

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